molecular formula C7H4F5N B13286377 2,4-Difluoro-6-(trifluoromethyl)aniline CAS No. 1240562-12-2

2,4-Difluoro-6-(trifluoromethyl)aniline

Cat. No.: B13286377
CAS No.: 1240562-12-2
M. Wt: 197.10 g/mol
InChI Key: PUFNGLYJOKWCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-6-(trifluoromethyl)aniline is a fluorinated aromatic amine with the molecular formula C7H4F5N. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions and a trifluoromethyl group at the 6 position on the benzene ring. It is widely used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms and a trifluoromethyl group onto an aniline derivative. One common method is the halogenation of aniline followed by nucleophilic substitution reactions. For example, starting with 2,4-difluoroaniline, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purityThe process typically involves halogenation, nucleophilic substitution, and purification steps .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2,4-Difluoro-6-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(trifluoromethyl)aniline
  • 2,6-Dibromo-4-(trifluoromethyl)aniline
  • 2,4,6-Trifluoroaniline

Uniqueness

2,4-Difluoro-6-(trifluoromethyl)aniline is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the benzene ring. This configuration imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various applications .

Properties

CAS No.

1240562-12-2

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

2,4-difluoro-6-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4F5N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2

InChI Key

PUFNGLYJOKWCQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)F)F

Origin of Product

United States

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